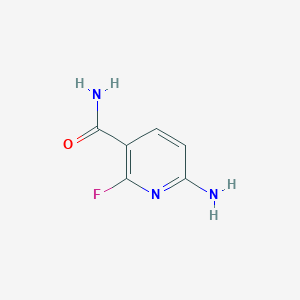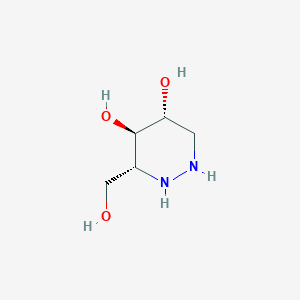
Azafagomine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azafagomine is a natural product that has been isolated from the fermentation broth of Streptomyces hygroscopicus var. azaticus. It is a potent inhibitor of α-glucosidases, which are enzymes responsible for the breakdown of complex carbohydrates into simple sugars. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
Azafagomine exerts its inhibitory effects on α-glucosidases by binding to the active site of the enzyme. This prevents the enzyme from hydrolyzing complex carbohydrates into simple sugars. This compound is a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme. The inhibition of α-glucosidases by this compound leads to a reduction in the rate of carbohydrate digestion, which can have significant physiological effects.
Biochemical and Physiological Effects:
The inhibition of α-glucosidases by this compound has several biochemical and physiological effects. It leads to a reduction in the rate of carbohydrate digestion, which can result in a decrease in postprandial glucose levels. This can be beneficial for individuals with diabetes or other metabolic disorders. This compound has also been shown to increase insulin sensitivity and improve glucose tolerance in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Azafagomine has several advantages for use in lab experiments. It is a potent and selective inhibitor of α-glucosidases, which makes it a useful tool for investigating the role of these enzymes in various biological processes. This compound is also relatively stable and easy to handle, which simplifies experimental procedures. However, there are also limitations to the use of this compound. It is a natural product, which means that its availability can be limited. The synthesis of this compound is also a complex and challenging process that requires expertise in organic chemistry.
Orientations Futures
There are several future directions for research on azafagomine. One area of interest is the development of new synthetic methods for the production of this compound. This could lead to increased availability of the compound and enable further research into its potential applications. Another area of interest is the investigation of the effects of this compound on gut microbiota. Recent studies have suggested that α-glucosidase inhibitors may have beneficial effects on gut microbiota composition and function. Finally, there is potential for the development of this compound-based therapies for the treatment of metabolic disorders such as diabetes. However, further research is needed to fully understand the potential benefits and limitations of this compound for therapeutic use.
Conclusion:
This compound is a natural product that has gained significant attention in recent years due to its potential applications in scientific research. It is a potent inhibitor of α-glucosidases, which are enzymes responsible for the breakdown of complex carbohydrates into simple sugars. This compound has several advantages for use in lab experiments, but there are also limitations to its use. Future research on this compound could lead to new synthetic methods, a better understanding of its effects on gut microbiota, and the development of new therapies for metabolic disorders.
Méthodes De Synthèse
The synthesis of azafagomine involves a multi-step process that begins with the preparation of the starting material, D-glucose. The glucose is then converted into a protected intermediate, which undergoes a series of chemical reactions to yield the final product. The synthesis of this compound is a challenging process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Azafagomine has been extensively studied for its potential applications in scientific research. It is a useful tool for investigating the role of α-glucosidases in various biological processes. This compound has been used to study the effects of α-glucosidase inhibition on glucose metabolism, insulin secretion, and glycemic control. It has also been used to investigate the role of α-glucosidases in the pathogenesis of diabetes and other metabolic disorders.
Propriétés
| 193540-72-6 | |
Formule moléculaire |
C5H12N2O3 |
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3R,4R,5R)-3-(hydroxymethyl)diazinane-4,5-diol |
InChI |
InChI=1S/C5H12N2O3/c8-2-3-5(10)4(9)1-6-7-3/h3-10H,1-2H2/t3-,4-,5-/m1/s1 |
Clé InChI |
PPPMSBCQTLJPKM-UOWFLXDJSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](NN1)CO)O)O |
SMILES |
C1C(C(C(NN1)CO)O)O |
SMILES canonique |
C1C(C(C(NN1)CO)O)O |
Synonymes |
4,5-Pyridazinediol,hexahydro-3-(hydroxymethyl)-,(3R,4R,5R)-rel-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


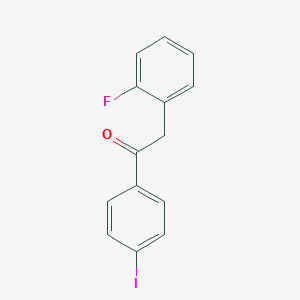
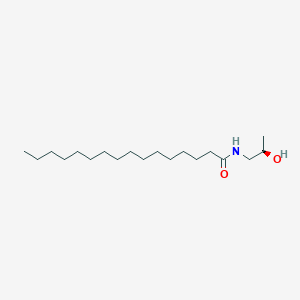
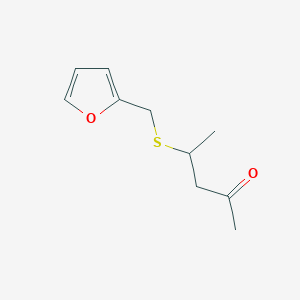
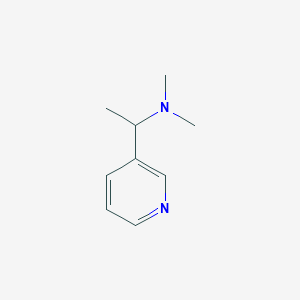

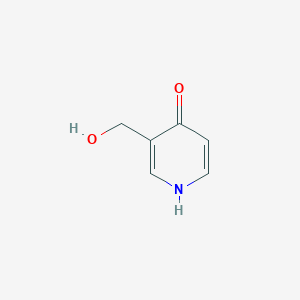
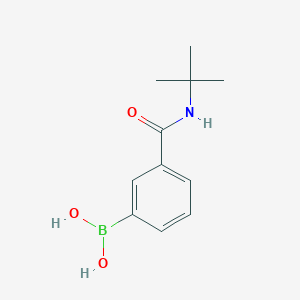

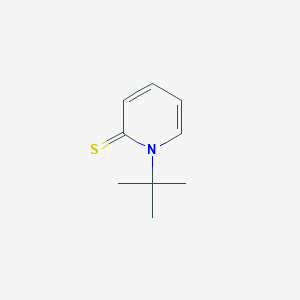

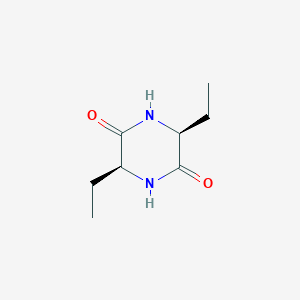

![2-Phenyl-1,6-dioxaspiro[2.4]heptan-7-one](/img/structure/B67030.png)
